

An In-Depth Technical Guide to the Metabolic Pathways of Dapagliflozin Propanediol Hydrate

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Compound of Interest		
Compound Name:	Dapagliflozin propanediol hydrate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes mellitus, heart failure, and chronic kidney disease. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of **dapagliflozin propanediol hydrate**, detailing the enzymatic processes involved, the resulting metabolites, and their pharmacokinetic profiles. The document summarizes key quantitative data in structured tables, outlines representative experimental protocols for metabolic studies, and includes visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Dapagliflozin is a C-glucoside that is structurally resistant to degradation by intestinal glucosidases, ensuring its oral bioavailability.[1] Its primary mechanism of action involves the inhibition of SGLT2 in the proximal renal tubules, which reduces glucose reabsorption and promotes urinary glucose excretion.[2][3] The metabolism of dapagliflozin is a critical aspect of its disposition in the body, leading to the formation of inactive metabolites that are subsequently eliminated. This guide delves into the core aspects of dapagliflozin's metabolic journey.



Metabolic Pathways of Dapagliflozin

The metabolism of dapagliflozin is predominantly characterized by glucuronidation, with a minor contribution from oxidative metabolism.[4][5]

Primary Pathway: Glucuronidation

The main metabolic route for dapagliflozin is conjugation with glucuronic acid, a phase II metabolic reaction.[4][6] This process is primarily mediated by the enzyme uridine diphosphate-glucuronosyltransferase 1A9 (UGT1A9), which is expressed in both the liver and the kidneys. [7][8][9]

The major metabolite formed through this pathway is dapagliflozin 3-O-glucuronide.[8][10] This metabolite is pharmacologically inactive, meaning it does not inhibit SGLT2.[8] The formation of this glucuronide is a rapid process, with the metabolite being quickly detectable in plasma following dapagliflozin administration.[11]

Minor Pathway: Oxidative Metabolism

A smaller fraction of a dapagliflozin dose undergoes phase I oxidative metabolism.[4] In vitro studies have indicated the involvement of several cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, and CYP3A4.[12] However, in humans, CYP-mediated metabolism is considered a minor clearance pathway, accounting for less than 10% of the total elimination.[4] The metabolites formed through oxidation are also further glucuronidated.[8]

Other minor metabolites that have been identified include a de-ethylated metabolite and a hydroxylated metabolite, each accounting for less than 5% of the dose.[13]

Quantitative Data on Dapagliflozin Metabolism

The following tables summarize the key quantitative data related to the pharmacokinetics and metabolism of dapagliflozin and its primary metabolite.

Table 1: Pharmacokinetic Parameters of Dapagliflozin and Dapagliflozin 3-O-Glucuronide



Parameter	Dapagliflozin	Dapagliflozin 3-O- Glucuronide	Reference(s)
Time to Peak Plasma Concentration (Tmax)	~1-2 hours (fasting)	~1.5-2.0 hours	[6][11]
Plasma Protein Binding	~91%	Not specified	[4]
Mean Terminal Half- life (t½)	~12.9 hours	~8-9 hours	[6][10]
Oral Bioavailability	~78%	Not applicable	[6]

Table 2: Excretion of Dapagliflozin and its Metabolites

Excretion Route	Form	Percentage of Administered Dose	Reference(s)
Urine	Unchanged Dapagliflozin	< 2%	[4][10]
Dapagliflozin 3-O- Glucuronide	~61%	[10]	
Feces	Unchanged Dapagliflozin	~15-16%	[4][14]

Table 3: Contribution of Metabolic Pathways to Dapagliflozin Elimination

Metabolic Pathway	Primary Enzyme(s)	Contribution to Elimination	Reference(s)
Glucuronidation	UGT1A9	Major pathway (~66% of dose)	[4][6]
Oxidation	CYP Isoforms	Minor pathway (< 10% of dose)	[4]



Experimental Protocols for Studying Dapagliflozin Metabolism

The investigation of dapagliflozin's metabolic pathways typically involves a combination of in vivo and in vitro experimental approaches.

In Vivo Studies (Human and Animal)

- Study Design: Administration of a single oral dose of radiolabeled ([14C]) dapagliflozin to healthy subjects or animal models.[14]
- Sample Collection: Collection of plasma, urine, and feces at predetermined time points.
- Sample Preparation:
 - Plasma: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
 - Urine and Feces: Homogenization and extraction.
- Metabolite Profiling and Identification:
 - High-performance liquid chromatography (HPLC) coupled with radiochemical detection to separate and quantify radioactive peaks.[15]
 - Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural elucidation of metabolites.[16]
- Quantification:
 - Validated LC-MS/MS methods are used for the simultaneous quantification of dapagliflozin and its metabolites in biological matrices.[16]

In Vitro Studies

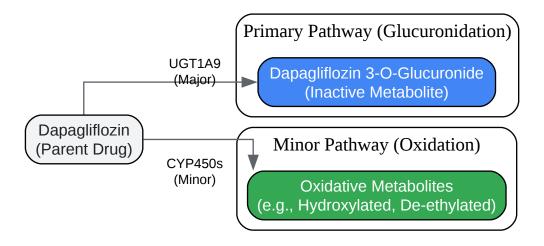
Systems:



- Human Liver Microsomes (HLMs) and Cytosolic Fractions: To investigate CYP-mediated and UGT-mediated metabolism, respectively.
- Recombinant Human Enzymes: To identify the specific UGT and CYP isoforms responsible for metabolite formation.[7]
- Hepatocytes: To study the overall metabolic profile in a more integrated cellular system.
- Incubation:
 - Incubation of dapagliflozin with the in vitro system in the presence of necessary cofactors (e.g., UDPGA for UGTs, NADPH for CYPs).
- Analysis:
 - LC-MS/MS analysis of the incubation mixture to identify and quantify the metabolites formed.
- Enzyme Kinetics:
 - Determination of kinetic parameters (Km and Vmax) for the major metabolic pathways to understand the efficiency of the enzymatic reactions.

Visualizations

Metabolic Pathway of Dapagliflozin

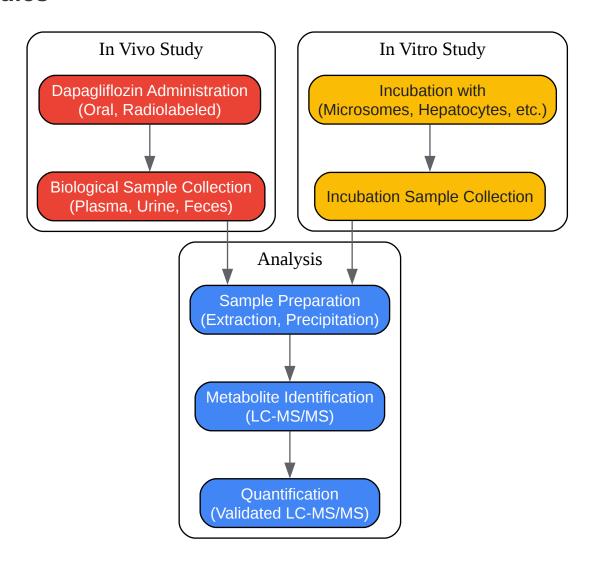




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Caption: Primary and minor metabolic pathways of dapagliflozin.

Experimental Workflow for Dapagliflozin Metabolism Studies



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Caption: Generalized workflow for studying dapagliflozin metabolism.

Conclusion



The metabolism of **dapagliflozin propanediol hydrate** is well-characterized, with glucuronidation via UGT1A9 being the predominant pathway, leading to the formation of the inactive metabolite, dapagliflozin 3-O-glucuronide. Oxidative metabolism mediated by CYP enzymes represents a minor route of elimination. The comprehensive quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development activities related to this important therapeutic agent. A thorough understanding of these metabolic pathways is essential for predicting and managing drug-drug interactions and for optimizing the clinical use of dapagliflozin in diverse patient populations.

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